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Compound of Interest

Compound Name: 8-Fluoro-5-nitroquinoline

Cat. No.: B1329916

Disclaimer: Direct experimental and in silico data for 8-Fluoro-5-nitroquinoline are not
extensively available in public literature. This guide extrapolates its potential biological
interactions and outlines a robust in silico modeling workflow based on the well-documented
activities of its structural analogs, primarily Nitroxoline (8-hydroxy-5-nitroquinoline) and other
substituted quinoline derivatives.

Executive Summary

8-Fluoro-5-nitroquinoline is a halogenated nitroaromatic compound belonging to the quinoline
class of molecules, which are recognized for their broad spectrum of biological activities.
Drawing parallels from its close analog, Nitroxoline, 8-Fluoro-5-nitroquinoline is hypothesized
to possess significant potential as an anticancer and antimicrobial agent. Its mechanism of
action is likely multifaceted, involving the chelation of metal ions, induction of oxidative stress,
and inhibition of key enzymes involved in cell proliferation and survival. This technical guide
provides a comprehensive framework for the in silico investigation of 8-Fluoro-5-
nitroquinoline’s interactions with putative biological targets. It details methodologies for
molecular docking and molecular dynamics simulations, outlines potential signaling pathways
for investigation, and presents a structured approach to understanding its structure-activity
relationship through computational means.

Physicochemical Properties of 8-Fluoro-5-
nitroquinoline
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A foundational step in any in silico modeling study is the characterization of the small molecule
of interest. The physicochemical properties of 8-Fluoro-5-nitroquinoline, sourced from
PubChem, are summarized below.[1]

Property Value

Molecular Formula C9H5FN202

Molecular Weight 192.15 g/mol

IUPAC Name 8-fluoro-5-nitroquinoline

Canonical SMILES C1=CC2=C(C=CC(=C2N=C1)F)N(=0)=0
InChl Key WOSYAMNMWPZLGF-UHFFFAOYSA-N

Quantitative Analysis of Analog Activity

To inform the selection of appropriate biological targets for in silico modeling, it is crucial to
review the quantitative biological activity data of structurally similar compounds. The following
tables summarize the in vitro cytotoxicity and enzyme inhibition data for Nitroxoline and other
relevant quinoline derivatives.

Table 1: In Vitro Cytotoxicity of Nitroxoline and Analogs against Cancer Cell Lines
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Compound Cell Line IC50 (pM) Reference
Nitroxoline (8- -
Raji (B-cell
hydroxy-5- 0.438 [2]
lymphoma)

nitroquinoline)

_ Not specified, but
A2780 (Ovarian) ) [2]
cytotoxic

Growth inhibition at
KCC853 (Renal) ] [3]
various doses

Growth inhibition at
5637 (Bladder) ] [3]
various doses

Growth inhibition at
724 (Bladder) various doses 3l

Clioquinol (5-chloro-7-

) Raji (B-cell
iodo-8- >2.5 [2]
o lymphoma)
hydroxyquinoline)
o Raji (B-cell
8-Hydroxyquinoline >10 [2]
lymphoma)
6-methoxy-8-[(2-
furanylmethyl)amino]-
4-methyl-5-(3- T47D (Breast) 0.016 [4]
trifluoromethylphenylo
xy)quinoline

Table 2: Enzyme Inhibition Data for Nitroxoline
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Inhibition Constant

Enzyme Target (Ki) IC50 Reference
i

Methionine

Aminopeptidase 2 Not specified 54.8 nM [5]

(MetAP2)

New Delhi Metallo-§3- 0.22 pM (for derivative

Not specified
lactamase-1 (NDM-1) ASN-1733)

) Comparable to other N
Cathepsin B S Not specified
reversible inhibitors

Postulated Biological Targets and Signaling
Pathways

Based on the known mechanisms of its analogs, 8-Fluoro-5-nitroquinoline is predicted to
interact with several key biological targets, thereby modulating critical signaling pathways
implicated in cancer and microbial pathogenesis.

4.1 Key Molecular Targets

» Metalloenzymes: The ability to chelate divalent metal ions is a hallmark of 8-
hydroxyquinolines.[1] This suggests that 8-Fluoro-5-nitroquinoline could inhibit
metalloenzymes crucial for cell function, such as Methionine Aminopeptidase 2 (MetAP2),
which is involved in angiogenesis.[6]

 Sirtuins (SIRT1 and SIRT2): Nitroxoline has been shown to inhibit sirtuins, leading to
increased acetylation of p53 and a-tubulin, which in turn induces endothelial cell
senescence.[7]

o Cathepsin B: This enzyme is involved in the degradation of the extracellular matrix, and its
inhibition by Nitroxoline can block cancer cell migration and invasion.[7]

o DNA Topoisomerases | and II: Quinoline derivatives are known to act as DNA intercalating
agents and inhibitors of topoisomerase enzymes, which are vital for DNA replication and
repair.[8][9][10][11][12]
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4.2 Modulated Signaling Pathways

The inhibition of the aforementioned targets can lead to the modulation of several
interconnected signaling pathways:

o PI3K/AKt/mTOR Pathway: This is a central regulator of cell growth, proliferation, and survival.
Nitroxoline has been reported to modulate this pathway.[13]

« AMPK/mTOR Pathway: Nitroxoline can induce the activation of AMP-activated protein kinase
(AMPK), which in turn inhibits the mTOR signaling pathway, leading to cell cycle arrest and
apoptosis.[14][15][16]

e p53 Signaling Pathway: By inhibiting sirtuins, 8-Fluoro-5-nitroquinoline may increase the
acetylation and activation of the tumor suppressor p53, leading to cell cycle arrest and
apoptosis.[7]

In Silico Modeling Experimental Protocols

The following section details a hypothetical, yet robust, set of protocols for the in silico
modeling of 8-Fluoro-5-nitroquinoline interactions.

5.1 Molecular Docking

Objective: To predict the binding mode and affinity of 8-Fluoro-5-nitroquinoline to the active
sites of its putative protein targets.

Methodology:
e Ligand Preparation:

o The 3D structure of 8-Fluoro-5-nitroquinoline will be constructed using molecular
modeling software (e.g., Avogadro, ChemDraw).

o The structure will be energy minimized using a suitable force field (e.g., MMFF94).
o Gasteiger charges will be computed, and rotatable bonds will be defined.

o Target Protein Preparation:

© 2025 BenchChem. All rights reserved. 5/11 Tech Support


https://www.chemicalkland.com/blog/nitroxoline-anticancer-effects-potential-benefits-2025/
https://www.researchgate.net/figure/Schematic-figure-for-nitroxoline-mediated-signaling-pathways-on-the-inhibition-of-cell_fig7_282668606
https://pmc.ncbi.nlm.nih.gov/articles/PMC4741862/
https://www.oncotarget.com/article/5655/text/
https://www.benchchem.com/product/b1329916?utm_src=pdf-body
https://www.researchgate.net/figure/Proposed-mechanisms-of-anticancer-activity-of-nitroxoline-Nitroxoline-was-shown-to_fig4_263862068
https://www.benchchem.com/product/b1329916?utm_src=pdf-body
https://www.benchchem.com/product/b1329916?utm_src=pdf-body
https://www.benchchem.com/product/b1329916?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1329916?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

[e]

The crystal structures of the target proteins (e.g., MetAP2, SIRT1, Cathepsin B,
Topoisomerase I/11) will be retrieved from the Protein Data Bank (PDB).

[e]

All water molecules and non-essential ligands will be removed.

o

Polar hydrogens will be added, and Kollman charges will be assigned.

[¢]

The protein structure will be energy minimized to relieve any steric clashes.

e Docking Simulation:

o Agrid box will be defined to encompass the active site of the target protein. The
dimensions and center of the grid will be determined based on the co-crystallized ligand or
through blind docking followed by analysis of binding clusters.

o Molecular docking will be performed using AutoDock Vina or a similar program.

o The Lamarckian Genetic Algorithm will be employed with a sufficient number of runs to
ensure thorough conformational sampling.

e Analysis of Results:
o The resulting docking poses will be clustered and ranked based on their binding energies.

o The top-ranked poses will be visualized to analyze the intermolecular interactions (e.g.,
hydrogen bonds, hydrophobic interactions, pi-stacking) between 8-Fluoro-5-
nitroquinoline and the target protein.

5.2 Molecular Dynamics Simulation

Objective: To assess the stability of the predicted protein-ligand complex and to further refine
the binding mode in a simulated physiological environment.

Methodology:

e System Preparation:
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o The top-ranked docked complex from the molecular docking study will be used as the
starting structure.

o The complex will be solvated in a periodic box of water molecules (e.g., TIP3P water
model).

o Counter-ions (e.g., Na+, Cl-) will be added to neutralize the system.

o A suitable force field (e.g., AMBER, CHARMM) will be applied to the system.

e Simulation Protocol:
o The system will undergo energy minimization to remove bad contacts.

o A short period of heating (e.g., to 300 K) and equilibration under NVT (constant volume
and temperature) and NPT (constant pressure and temperature) ensembles will be
performed.

o A production run of at least 100 nanoseconds will be carried out.
o Trajectory Analysis:

o Root Mean Square Deviation (RMSD) of the protein backbone and ligand will be
calculated to assess the stability of the complex.

o Root Mean Square Fluctuation (RMSF) of individual residues will be analyzed to identify
flexible regions of the protein.

o The number and type of intermolecular interactions will be monitored throughout the
simulation.

o Binding free energy calculations (e.g., using MM/PBSA or MM/GBSA methods) will be
performed to estimate the binding affinity.

Mandatory Visualizations

Diagram 1: In Silico Modeling Workflow for 8-Fluoro-5-nitroquinoline
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Caption: A generalized workflow for the in silico modeling of 8-Fluoro-5-nitroquinoline.
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Diagram 2: Postulated Signaling Pathways Modulated by 8-Fluoro-5-nitroquinoline
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Caption: Potential signaling pathways affected by 8-Fluoro-5-nitroquinoline.

Conclusion

While direct experimental data on 8-Fluoro-5-nitroquinoline is currently scarce, a robust in
silico modeling approach, guided by the known biological activities of its structural analogs, can
provide valuable insights into its therapeutic potential. The methodologies outlined in this guide,
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encompassing molecular docking and molecular dynamics simulations, offer a powerful
framework for elucidating its binding interactions with key protein targets. The predicted
modulation of critical signaling pathways, such as the PI3K/Akt/mTOR and AMPK/mTOR
pathways, suggests that 8-Fluoro-5-nitroquinoline warrants further investigation as a
potential anticancer and antimicrobial agent. The computational data generated through these
in silico models will be instrumental in guiding the rational design and synthesis of novel, more
potent quinoline-based therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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